Bismuth subacetate

描述

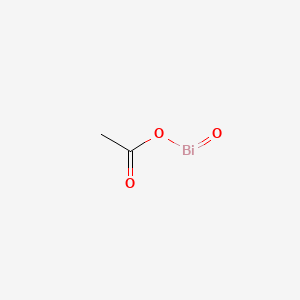

Bismuth subacetate is a chemical compound with the formula Bi(C₂H₃O₂)₃. It is a white or slightly yellowish powder that is insoluble in water but soluble in acids. This compound is commonly used in various medicinal and industrial applications due to its unique properties, including its low toxicity and antimicrobial activity.

准备方法

Synthetic Routes and Reaction Conditions: Bismuth subacetate can be synthesized through the reaction of bismuth nitrate with acetic acid. The reaction typically involves dissolving bismuth nitrate in acetic acid and then precipitating this compound by adding water. The reaction conditions, such as temperature and concentration of reactants, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting bismuth metal with acetic acid in the presence of an oxidizing agent. This method ensures a high yield and purity of the compound, making it suitable for large-scale production. The reaction is typically carried out in a controlled environment to prevent contamination and ensure consistent quality.

化学反应分析

Types of Reactions: Bismuth subacetate undergoes various chemical reactions, including:

Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form bismuth oxide.

Reduction: this compound can be reduced to elemental bismuth using reducing agents such as hydrogen or carbon monoxide.

Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form different bismuth salts.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Strong acids such as hydrochloric acid or sulfuric acid.

Major Products Formed:

Oxidation: Bismuth oxide (Bi₂O₃).

Reduction: Elemental bismuth (Bi).

Substitution: Various bismuth salts depending on the acid used.

科学研究应用

Biomedical Applications

Bismuth subacetate is primarily recognized for its antimicrobial and gastroprotective properties. It has been used in the treatment of gastrointestinal disorders, particularly for infections caused by Helicobacter pylori. The compound exhibits significant antibacterial activity, making it a valuable agent in combating various pathogens.

Antimicrobial Properties

Research indicates that bismuth compounds, including subacetate, demonstrate efficacy against a range of bacteria. Studies have shown that this compound can inhibit the growth of H. pylori, which is linked to peptic ulcers and gastric cancer. The mechanism involves the disruption of bacterial cell walls and interference with metabolic processes .

Gastroprotective Effects

This compound's gastroprotective effects are attributed to its ability to form a protective barrier on the gastric mucosa, promoting healing and reducing inflammation. It enhances mucosal defense mechanisms and stimulates bicarbonate secretion .

Environmental Applications

This compound also plays a role in environmental remediation, particularly in wastewater treatment. Its derivatives, such as bismuth-based nanoparticles (BiNPs), have shown exceptional catalytic performance in degrading organic pollutants and removing heavy metals from wastewater.

Wastewater Treatment

Recent studies highlight the effectiveness of bismuth-based nanoparticles in wastewater remediation. These nanoparticles exhibit high catalytic activity under visible light, facilitating the breakdown of various organic compounds . The following table summarizes key findings regarding the efficiency of bismuth-based nanoparticles in wastewater treatment:

| Study | Pollutants Treated | Method | Efficiency (%) |

|---|---|---|---|

| Study 1 | Heavy metals | Catalytic degradation | 85 |

| Study 2 | Organic compounds | Photocatalysis | 90 |

| Study 3 | Dyes | Adsorption | 80 |

Material Science Applications

In materials science, this compound is utilized for synthesizing various nanomaterials with unique properties suitable for electronic and optical applications. Bismuth's low toxicity and high stability make it an attractive choice for developing advanced materials.

Nanoparticle Synthesis

This compound can be processed into nanoparticles that exhibit enhanced surface area and reactivity. These nanoparticles are explored for applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Photothermal Therapy

Bismuth-based nanoparticles are being investigated for their use in photothermal therapy for cancer treatment. Their ability to convert light into heat allows them to selectively target and destroy cancer cells when exposed to near-infrared radiation .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Gastrointestinal Treatment

A clinical trial evaluated the effectiveness of this compound in treating patients with H. pylori infections. Results indicated a significant reduction in bacterial load and improvement in gastrointestinal symptoms after treatment with this compound combined with antibiotics. -

Case Study 2: Wastewater Remediation

An environmental study assessed the use of bismuth-based nanoparticles for treating industrial wastewater contaminated with heavy metals. The results showed over 90% removal efficiency within hours of treatment, demonstrating the potential for large-scale applications in environmental cleanup.

作用机制

The mechanism of action of bismuth subacetate involves several pathways:

Antimicrobial Activity: this compound disrupts the cell walls of bacteria, leading to cell lysis and death. It also inhibits the activity of bacterial enzymes, further preventing their growth.

Gastrointestinal Protection: In the treatment of gastrointestinal disorders, this compound forms a protective layer on the mucosal lining, preventing damage from stomach acids and promoting healing.

相似化合物的比较

Bismuth subacetate is unique compared to other bismuth compounds due to its specific chemical structure and properties. Similar compounds include:

Bismuth subnitrate: Used in similar medicinal applications but has different solubility and reactivity properties.

Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal relief, with a different mechanism of action.

Bismuth oxychloride: Used in cosmetics and pigments, with distinct physical and chemical properties.

This compound stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

生物活性

Bismuth subacetate is a compound that has garnered attention in the fields of medicine and biochemistry due to its diverse biological activities. This article reviews its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is a bismuth compound that has been primarily utilized for its gastroprotective properties, particularly in treating infections caused by Helicobacter pylori. Its low toxicity and cost-effectiveness make it an attractive option for combination therapies aimed at overcoming antibiotic resistance.

This compound exhibits potent antimicrobial activity against various pathogens. Its mechanisms include:

- Inhibition of Enzymatic Activity : Bismuth has been shown to inactivate key enzymes involved in bacterial respiration, such as F1-ATPase and urease, disrupting essential metabolic processes in pathogens like H. pylori .

- Disruption of Bacterial Defense Systems : Recent studies have identified that bismuth compounds can damage the oxidative defense systems of bacteria, thus inhibiting their growth .

- Multi-targeted Approach : Bismuth interacts with multiple proteins within bacterial cells, affecting various metabolic pathways and virulence factors .

Efficacy Against Specific Pathogens

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Helicobacter pylori | 0.049 | |

| Staphylococcus aureus | 0.63 - 1.25 | |

| Klebsiella pneumoniae | Varies | |

| Candida albicans | Not specified |

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Synergistic Effects : Bismuth compounds have demonstrated synergistic activity when used in combination with antibiotics like meropenem against resistant strains of bacteria. This co-therapy approach helps restore the efficacy of existing antibiotics .

- Proteomic Analysis : A study by Yao et al. utilized proteomic and metabolomic analyses to show that bismuth inhibits H. pylori growth by downregulating virulence proteins and disrupting flagella assembly, which is crucial for bacterial colonization .

- Biofilm Disruption : Bismuth-thiols have shown enhanced antimicrobial activity, particularly against biofilms formed by pathogens such as S. aureus and C. albicans. These complexes exhibit anti-biofilm properties that are beneficial in treating persistent infections .

Safety and Toxicity Considerations

While bismuth compounds are generally considered safe for human use, there are concerns regarding their toxicity at higher concentrations. In vivo studies have indicated that certain doses can lead to liver and kidney toxicity, emphasizing the need for careful dosage management in therapeutic applications .

属性

IUPAC Name |

oxobismuthanyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Bi.O/c1-2(3)4;;/h1H3,(H,3,4);;/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCIMLDPFZAUNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199407 | |

| Record name | Bismuth subacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-76-7 | |

| Record name | Oxobismuthinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5142-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth subacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxyoxobismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。